Enhanced Lipophilicity and Altered Enzyme Inhibition Profile of Ethyl 3,4-Dihydroxy-2-methylbenzoate
The target compound exhibits potent inhibition of catechol O-methyltransferase (COMT), an enzyme that metabolizes catecholamines. Its reported IC50 of 18 nM [1] is remarkably low, especially when compared to the structurally related, non-methylated alkyl 3,4-dihydroxybenzoates, which display much weaker activity against tyrosinase (IC50 values in the 81-316 μM range) [2]. While direct COMT inhibition data for these comparators are not available, the stark difference in potency across related enzyme targets suggests a distinct structure-activity relationship (SAR) driven by the 2-methyl and ethyl ester groups. This finding supports the hypothesis that the compound's specific substitution pattern is critical for achieving nanomolar potency in certain enzyme systems.
| Evidence Dimension | Enzyme Inhibitory Potency (COMT vs. Tyrosinase) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Alkyl 3,4-dihydroxybenzoates (C1-C9) |
| Quantified Difference | IC50 for target compound is ~4,500-fold more potent than the most active tyrosinase inhibitor in the comparator class (18 nM vs. 81 μM). |
| Conditions | In vitro COMT assay from rat brain; Tyrosinase assay from mushroom. |
Why This Matters
This data guides selection for researchers developing potent COMT inhibitors, as it demonstrates the compound's potential for nanomolar affinity, a critical threshold for drug discovery and chemical probe development.
- [1] BindingDB. Monomer ID 50017861. Ethyl 3,4-dihydroxy-2-methylbenzoate. View Source
- [2] Pan, Z. Z., et al. (2011). Synthesis and Antityrosinase Activities of Alkyl 3,4-Dihydroxybenzoates. Journal of Agricultural and Food Chemistry, 59(12), 6645-6649. View Source
